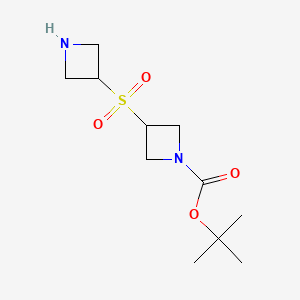
Tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate: is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, making them highly reactive and valuable in synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with azetidine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and waste minimization, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various azetidine derivatives
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in the preparation of other heterocyclic compounds .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structural features .
Medicine: In medicinal chemistry, tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the production of polymers and catalysts .
Mechanism of Action
The mechanism of action of tert-butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, modulating the activity of target proteins .
Comparison with Similar Compounds
- tert-Butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate
- tert-Butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate
- tert-Butyl 3-iodoazetidine-1-carboxylate
Comparison: tert-Butyl 3-(azetidine-3-sulfonyl)azetidine-1-carboxylate is unique due to its dual azetidine rings, which provide additional reactivity and structural complexity compared to similar compounds. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and drug design .
Properties
Molecular Formula |
C11H20N2O4S |
|---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
tert-butyl 3-(azetidin-3-ylsulfonyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-6-9(7-13)18(15,16)8-4-12-5-8/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
RGBXQLJJBCUKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
![2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13464855.png)
![N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-3-(pyridin-4-yl)propanamide dihydrochloride](/img/structure/B13464856.png)
![Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B13464866.png)
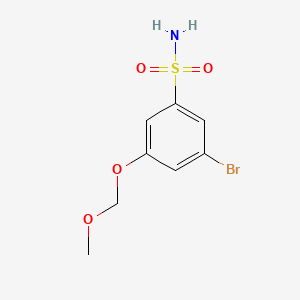
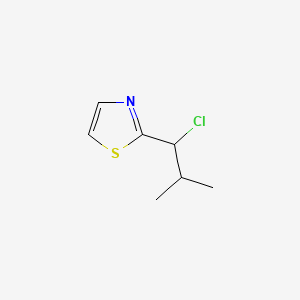

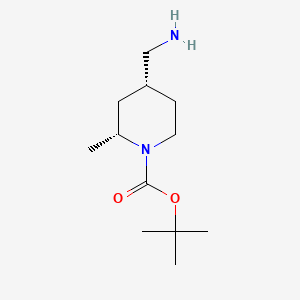
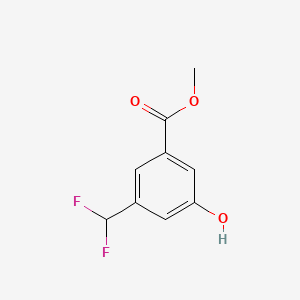
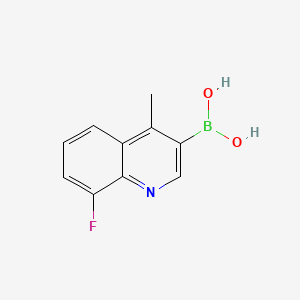
![3-(5-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13464902.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13464917.png)
![1,6-Dioxa-9-azaspiro[3.6]decane hydrochloride](/img/structure/B13464919.png)

